molecular formula C8H8BrN3 B580226 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1799973-88-8

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No. B580226
M. Wt: 226.077
InChI Key: WDYLQRRBPFTARW-UHFFFAOYSA-N
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Description

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C8H8BrN3. It has a molecular weight of 226.07 g/mol .


Molecular Structure Analysis

The molecular structure of 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a 1,2,3-triazole ring. The triazole ring contains three nitrogen atoms and two carbon atoms, all of which are sp2-hybridized . The benzene ring is substituted with a bromine atom and two methyl groups .


Physical And Chemical Properties Analysis

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has a predicted boiling point of 345.5±22.0 °C and a predicted density of 1.67±0.1 g/cm3 . It has a topological polar surface area of 30.7 Ų and does not have any hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

  • Anticancer Agents : 1,2,3-triazole derivatives have shown potential as anticancer agents. For instance, certain compounds exhibited good cytotoxic activity against breast and cervical cancer cell lines, comparable to the standard drug cisplatin (Nagavelli et al., 2016).

  • Xanthine Oxidase Inhibition : Some derivatives have been identified as significant inhibitors of xanthine oxidase, an enzyme involved in purine metabolism, which is relevant for the treatment of gout and related conditions (Yagiz et al., 2021).

  • Antimicrobial and Anticonvulsant Activity : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some compounds showed moderate antibacterial and antifungal activity, as well as excellent anticonvulsant activity (Rajasekaran et al., 2006).

  • Anti-nociceptive and Anti-inflammatory Agents : Triazole derivatives have been investigated for potential anti-nociceptive (pain-relieving) and anti-inflammatory properties, with some compounds showing significant activity in these areas (Rajasekaran & Rajagopal, 2009).

  • Anticoccidiostats : Research into 1,2,3-triazoles as anticoccidiostats, which are agents used in the prevention of poultry coccidiosis, has shown promising results. Certain compounds exhibited high efficacy but were not developed further due to tissue residue concerns (Bochis et al., 1991).

  • Cytostatic Activity : Some 1,2,3-triazole derivatives have shown the ability to inhibit the growth of HeLa cells, indicating their potential use in cancer treatment (De las Heras et al., 1979).

  • Synthesis of Novel Heterocycles : 1,2,3-triazole derivatives have been utilized in the synthesis of various novel heterocyclic compounds, demonstrating the versatility of these compounds in organic synthesis (Dabholkar & Mishra, 2006).

Future Directions

1,2,3-Triazole scaffolds are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

5-bromo-1,4-dimethylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-8(5)10-11-12(7)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLQRRBPFTARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Citations

For This Compound
1
Citations
MP Glogowski, JM Matthews, BG Lawhorn… - The Journal of …, 2021 - ACS Publications
A two-step metal–halogen exchange and diastereoselective copper-mediated Michael addition onto a complex α,β-unsaturated system has been developed and applied toward the …
Number of citations: 5 pubs.acs.org

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